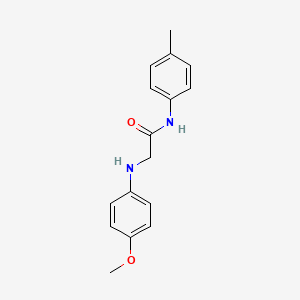
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide, also known as Mecamylamine, is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that is used in scientific research to study the physiological and biochemical effects of nAChRs.
Mecanismo De Acción
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide acts as a non-selective, non-competitive antagonist of nAChRs. It blocks the binding of acetylcholine to the receptor, thereby inhibiting the function of the receptor. This leads to a decrease in the activity of the cholinergic system, which is involved in many physiological and biochemical processes.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain perception, reduce nicotine addiction, and improve cognitive function. N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide is that it is a non-selective antagonist, which means that it may have off-target effects on other receptors. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of the receptor. Another area of research is the investigation of the role of nAChRs in the immune system and the potential therapeutic applications of nAChR antagonists in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of nAChR antagonists in the treatment of psychiatric disorders such as depression and anxiety.
Métodos De Síntesis
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide can be synthesized by reacting 4-methoxybenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide is widely used in scientific research to study the role of nAChRs in various physiological and biochemical processes. It has been used to investigate the effects of nAChRs on pain perception, addiction, and cognitive function. N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has also been used to study the effects of nAChRs in the central nervous system and the peripheral nervous system.
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-5-14(6-4-12)18-16(19)11-17-13-7-9-15(20-2)10-8-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGENQEOOUFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

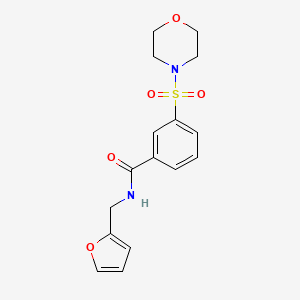
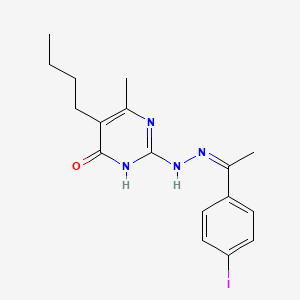
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)
![(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6069818.png)
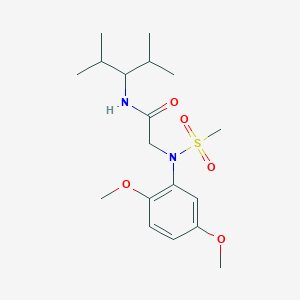


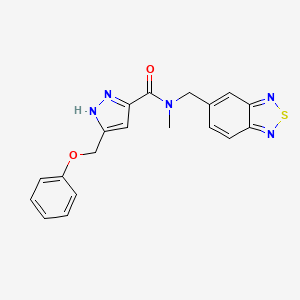
![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6069860.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)